Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio-
Description
The compound Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- is a thiourea derivative featuring two distinct nitrogen-containing heterocycles: a 4,5-dihydro-1H-imidazol-1-yl (imidazoline) group and a 1H-imidazol-1-yl group, both connected via ethyl chains to the thiourea core. The imidazole and imidazoline moieties may confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
CAS No. |
63917-26-0 |
|---|---|
Molecular Formula |
C11H18N6S |
Molecular Weight |
266.37 g/mol |
IUPAC Name |
1-[2-(4,5-dihydroimidazol-1-yl)ethyl]-3-(2-imidazol-1-ylethyl)thiourea |
InChI |
InChI=1S/C11H18N6S/c18-11(14-3-7-16-5-1-12-9-16)15-4-8-17-6-2-13-10-17/h1,5,9-10H,2-4,6-8H2,(H2,14,15,18) |
InChI Key |
QLHKEMAZWZHBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)CCNC(=S)NCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of such complex urea-thiourea derivatives with imidazole substituents generally involves:
- Formation of substituted urea or thiourea cores by reaction of amines with iso(thio)cyanates.
- Introduction of imidazole rings via alkylation or nucleophilic substitution.
- Use of multi-component or one-pot reactions under microwave or conventional heating to improve yield and reduce reaction time.
Specific Synthetic Routes
Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
A method reported by ACS Publications involves the synthesis of imidazolidin-2-ones and imidazol-2-ones via base-catalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions. This method employs:
- Reaction of propargylic amines with phenyl isocyanate to form propargylic ureas.
- Use of strong bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze cyclization.
- The reaction proceeds rapidly (within minutes to an hour) at room temperature.
- Purification by flash chromatography yields the desired cyclic urea derivatives.
This approach is efficient for constructing urea-based heterocycles but may require adaptation for thiourea analogs and imidazole-substituted derivatives.
Reaction of Amines with Iso(thio)cyanates
A widely used method for synthesizing (thio)urea derivatives involves:
- Preparation of amines bearing imidazole substituents.
- Reaction with iso(thio)cyanates in dichloromethane at low temperatures (0 °C).
- Use of bases such as potassium carbonate (K2CO3) to neutralize generated acids.
- This method allows for the selective formation of urea or thiourea linkages depending on the iso(thio)cyanate used.
This protocol has been successfully applied to synthesize a variety of urea and thiourea derivatives with biological activity, indicating its versatility for preparing the target compound.
Multi-Component One-Pot Microwave-Assisted Synthesis
A novel and efficient approach for synthesizing imidazole-containing thiourea derivatives involves:
- A three-component reaction of β-naphthol, 4-(1H-imidazol-1-yl)benzaldehyde, and urea or thiourea derivatives.
- Microwave irradiation to accelerate the reaction, typically for 6 minutes at medium power.
- Formation of an acylimine intermediate from the aldehyde and urea/thiourea, followed by addition of β-naphthol and cyclization.
- This method yields 1,2-dihydronaphtho[1,2-e]-3-thione derivatives in good to excellent yields (71-81%) depending on the urea derivative used.
The reaction conditions are mild, fast, and provide high purity products after recrystallization. This microwave-assisted protocol exemplifies green chemistry principles and could be adapted to synthesize the target compound or its analogs.
Data Table: Summary of Microwave-Assisted Synthesis Yields
| Product Number | Urea/Thiourea Derivative | Reaction Time (min) | Yield (%) | Notes |
|---|---|---|---|---|
| 12 | Thiourea (NH2-S-NH2) | 6 | 81 | High yield with thiourea |
| 13 | 1-Methyl-thiourea (NH-CH3-S-NH2) | 6 | 74 | Slightly lower yield |
| 14 | 1,3-Dimethylthiourea (NHCH3-S-H3CHN) | 6 | No Reaction | Steric hindrance suspected |
| 15 | Urea (NH2-O-NH2) | 6 | 78 | Good yield with urea |
| 16 | 1-Methylurea (NH2-O-NHCH3) | 6 | 71 | Moderate yield |
| 17 | 1,3-Dimethylurea (H3CHN-O-NHCH3) | 6 | No Reaction | No product formed |
Table adapted from microwave-assisted synthesis study.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, sulfoxides, sulfones, and amines. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biological pathways. This interaction is influenced by the compound’s structure, functional groups, and electronic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
The target compound’s structure is compared below with similar urea/thiourea derivatives (Table 1):
Table 1: Comparative Analysis of Structural and Physical Properties
*Molecular weights for the target compound and C19 are calculated based on structural formulas.
Key Observations:
Thiourea vs.
Heterocyclic Substituents : The imidazole and imidazoline groups in the target compound differ from pyrazole (9a) and benzo[b]thiophene (7d) in aromaticity and basicity. Imidazole’s dual nitrogen sites may enhance binding to metalloenzymes or receptors .
Synthetic Accessibility : highlights a method for coupling imidazoline derivatives with urea precursors, suggesting the target compound could be synthesized via similar pathways involving potassium phosphate and acetonitrile .
Biological Activity
Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- (CAS No. 63917-26-0), is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18N6S
- Molecular Weight : 266.3658 g/mol
- Structure : The compound features a urea moiety substituted with imidazole derivatives, which may contribute to its biological properties.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including antibacterial, antifungal, and anticancer activities.
Antibacterial and Antifungal Activity
Research indicates that compounds containing thio and urea functionalities exhibit significant antibacterial and antifungal properties. For instance:
- A study demonstrated that derivatives similar to the target compound showed effective inhibition against various bacterial strains with minimal inhibitory concentrations (MICs) as low as 50 μg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro against several cancer cell lines:
- Cell Lines Tested : Human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549).
- Results : Some derivatives exhibited potent antiproliferative activity with IC50 values in the range of 0.3–0.45 μM, suggesting a strong potential for development as anticancer agents .
The proposed mechanisms for the biological activity of the compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit critical pathways such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are vital for cancer cell proliferation.
- Interaction with Proteins : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its activity against cancer cells .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Thio-Urea Derivatives : A recent investigation into thio-urea derivatives indicated substantial antibacterial and antiproliferative activities across multiple assays, reinforcing the potential of urea-based compounds in therapeutic applications .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
